2-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
2-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound with the molecular formula C14H12FNO2 It is known for its unique structure, which includes a fluorine atom, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the condensation of 2-fluorobenzoyl chloride with 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives
Scientific Research Applications
2-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be compared with other similar compounds, such as:
2-fluoro-N-(4-methoxyphenyl)benzamide: This compound lacks the oxadiazole ring, which may result in different chemical and biological properties.
2-fluoro-N-(4-methylphenyl)benzamide: The presence of a methyl group instead of a methoxy group can lead to variations in reactivity and biological activity
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C16H12FN3O3 |
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Molecular Weight |
313.28 g/mol |
IUPAC Name |
2-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C16H12FN3O3/c1-22-11-8-6-10(7-9-11)14-15(20-23-19-14)18-16(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
InChI Key |
XOTRZWSEBHKCPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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